
(2-((2-Methylcyclopropyl)methoxy)phenyl)methanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenylmethanamine moiety substituted with a 2-methylcyclopropyl group and an oxalic acid component. The combination of these functional groups imparts distinct chemical properties that make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine typically involves the reaction of 2-methylcyclopropylmethanol with phenylmethanamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage. The resulting intermediate is then treated with oxalic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid suitable for various applications.
化学反応の分析
Types of Reactions
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methoxy group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced methoxy derivatives.
Substitution: Formation of halogenated or nitrated phenylmethanamine derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
The mechanism of action of [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine: Similar in structure but without the oxalic acid component.
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanol: Lacks the amine group, leading to different chemical properties and applications.
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanone: Contains a ketone group instead of an amine, resulting in different reactivity and uses.
Uniqueness
The presence of both the 2-methylcyclopropyl and oxalic acid components in [2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid imparts unique chemical properties that distinguish it from similar compounds. These properties include enhanced stability, specific reactivity patterns, and the ability to form stable complexes with various molecular targets.
特性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine;oxalic acid |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-9-6-11(9)8-14-12-5-3-2-4-10(12)7-13;3-1(4)2(5)6/h2-5,9,11H,6-8,13H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
HCDHJHKFEYGMTA-UHFFFAOYSA-N |
正規SMILES |
CC1CC1COC2=CC=CC=C2CN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


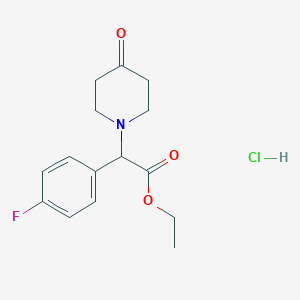
![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)
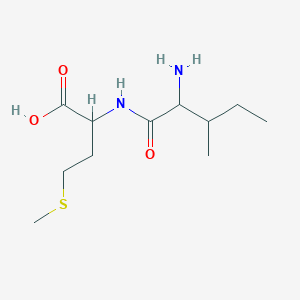
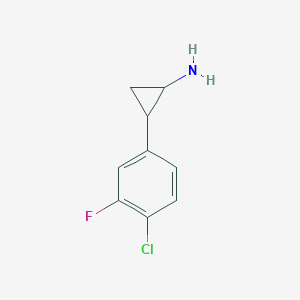
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)
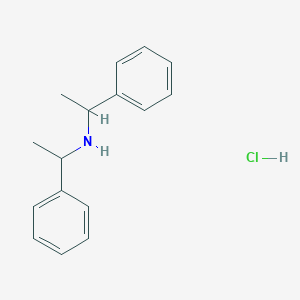


![8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B12100481.png)
![2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B12100494.png)
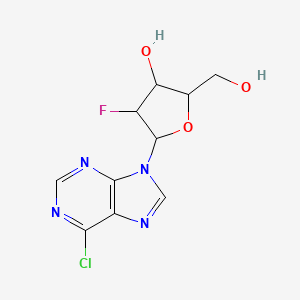
![1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12100504.png)
